molecular formula C23H26N4O3 B15108461 N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide

N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide

Cat. No.: B15108461
M. Wt: 406.5 g/mol
InChI Key: SEAZGOAWGKEHPA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide is a complex organic compound with a unique structure that combines a quinazoline core with a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide is unique due to its combination of a quinazoline core and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(2-methyl-4-oxo-6-prop-2-enoxyquinazolin-3-yl)benzamide

InChI

InChI=1S/C23H26N4O3/c1-5-13-30-19-9-10-21-20(15-19)23(29)27(16(2)25-21)18-8-6-7-17(14-18)22(28)24-11-12-26(3)4/h5-10,14-15H,1,11-13H2,2-4H3,(H,24,28)

InChI Key

SEAZGOAWGKEHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC=C)C(=O)N1C3=CC=CC(=C3)C(=O)NCCN(C)C

Origin of Product

United States

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